molecular formula C15H14BrNO4S B2868455 N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941881-10-3

N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Katalognummer: B2868455
CAS-Nummer: 941881-10-3
Molekulargewicht: 384.24
InChI-Schlüssel: UDYGPHICHKVCPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C15H14BrNO4S and its molecular weight is 384.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic compound that exhibits significant biological activity, particularly in the context of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C15H14BrN2O4S
  • Molecular Weight : 396.25 g/mol
  • Functional Groups : Sulfonamide and benzodioxepine moieties.

The sulfonamide group is notable for its historical use in antibacterial agents, while the benzodioxepine structure contributes to the compound's unique pharmacological properties.

1. Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's role as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are implicated in various physiological processes, including pH regulation and tumor growth.

  • In vitro Studies : The compound demonstrated effective inhibition of CA IX with an IC50 value in the low micromolar range. Inhibition was more pronounced under hypoxic conditions, which are typical in tumor microenvironments. This suggests potential applications in cancer therapy where modulation of tumor acidity is beneficial .
CompoundIC50 (μM)Target Enzyme
This compound0.051 - 0.099CA IX

2. Antitumor Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it showed significant reduction in cell viability for:

  • HT-29 (Colorectal Cancer) : The compound reduced cell viability by approximately 20% at high concentrations (400 μM).
  • MDA-MB-231 (Breast Cancer) : Similar effects were observed, particularly under hypoxic conditions where the compound's inhibitory effects were enhanced .

The proposed mechanism involves the competitive inhibition of carbonic anhydrases by mimicking natural substrates. The sulfonamide moiety is crucial for binding to the active site of these enzymes, while the bromophenyl group may enhance binding affinity through hydrophobic interactions.

Case Study 1: In Vivo Efficacy

A study investigated the in vivo efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cellular proliferation and increased apoptosis within tumor tissues.

Case Study 2: Combination Therapy

Research has also explored the potential of combining this compound with existing chemotherapeutics to enhance antitumor efficacy. Preliminary results indicate that co-treatment with standard chemotherapeutics resulted in synergistic effects, leading to greater reductions in cell viability across multiple cancer cell lines.

Eigenschaften

IUPAC Name

N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c16-11-3-1-4-12(9-11)17-22(18,19)13-5-6-14-15(10-13)21-8-2-7-20-14/h1,3-6,9-10,17H,2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYGPHICHKVCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Br)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.